

Meta-analysis of Aspirin Studies: A Comparative Guide for Researchers

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This guide provides a comprehensive meta-analysis of aspirin's efficacy and safety, drawing upon data from major clinical trials and observational studies. It is intended for researchers, scientists, and drug development professionals seeking an objective comparison of aspirin's performance in cardiovascular disease and cancer prevention against its associated risks.

Data Presentation

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) and observational studies on the use of aspirin for primary prevention.

Cardiovascular Disease Prevention



Outcome	Risk Ratio (RR) / Odds Ratio (OR)	95% Confidence Interval (CI)	Key Meta-Analysis Findings
Major Adverse Cardiovascular Events (MACE)	0.89 (RR)	0.84 - 0.93	Aspirin use is associated with a significant reduction in MACE.[1]
0.90 (RR)	0.85 - 0.95	A 10% reduction in major cardiovascular events was observed with aspirin use.[2]	
Myocardial Infarction (MI)	0.86 (RR)	0.78 - 0.95	A significant reduction in the risk of myocardial infarction is associated with aspirin.[1]
0.83 (RR)	0.73 - 0.95	Aspirin use was associated with a lower risk of myocardial infarction compared to placebo or no treatment.	
0.56 (RR)	0.45 - 0.70	In the Physicians' Health Study, aspirin led to a 44% reduction in the risk of myocardial infarction. [3]	
Ischemic Stroke	0.84 (RR)	0.76 - 0.93	A significant reduction in ischemic stroke risk is observed with aspirin use.[1]
0.86 (RR)	0.75 - 0.98	Aspirin was associated with a	



		reduction in ischemic stroke.[2]	
All-Cause Mortality	0.98 (RR)	0.93 - 1.02	Aspirin was not associated with a significant reduction in all-cause mortality.[4]
0.94 (RR)	0.89 - 0.99	Some analyses suggest a slight reduction in all-cause mortality.[2]	
Major Bleeding	1.42 (RR)	1.26 - 1.60	Aspirin use significantly increases the risk of major bleeding.[1]
1.47 (RR)	1.31 - 1.65	An increased incidence of major bleeding is a significant safety concern.[4]	
Intracranial Hemorrhage	1.33 (RR)	1.11 - 1.59	The risk of intracranial hemorrhage is elevated with aspirin use.[1]
Gastrointestinal Bleeding	1.91 (RR)	1.44 - 2.54	Aspirin is associated with a nearly doubled risk of gastrointestinal bleeding.[1]

Cancer Prevention



Cancer Type	Risk Ratio (RR) / Odds Ratio (OR)	95% Confidence Interval (CI)	Key Meta-Analysis Findings
Overall Cancer Risk	0.89 (RR)	0.87 - 0.91	Aspirin use is associated with a significant decrease in the risk of overall cancer.[5]
Colorectal Cancer (CRC)	0.79 (RR)	0.74 - 0.85	Regular aspirin use is associated with a reduced risk of colorectal cancer.[5]
0.74 (OR)	0.56 - 0.97	Meta-analyses of RCTs show a protective effect of aspirin on CRC risk.[6]	
Gastric Cancer	0.75 (RR)	0.65 - 0.86	A significant reduction in the risk of gastric cancer is associated with aspirin use.[5]
Esophageal Cancer	0.75 (RR)	0.62 - 0.89	Aspirin use is linked to a decreased risk of esophageal cancer.[5]
Breast Cancer	0.92 (RR)	0.88 - 0.96	A meta-analysis of observational studies suggests a reduced risk of breast cancer with aspirin use.[5]
0.91 (RR)	0.87 - 0.95	Compared with nonusers, aspirin users had a reduced risk of breast cancer.	



Prostate Cancer	0.94 (RR)	0.90 - 0.99	A modest but significant reduction in prostate cancer risk is associated with aspirin.[5]
Cancer Mortality	0.79 (HR)	0.73 - 0.84	Aspirin use is associated with a reduction of about 20% in cancer deaths in observational studies.[8]
0.99 (RR)	0.87 - 1.12	A meta-analysis of RCTs did not find a significant reduction in cancer-related mortality.[9]	

Experimental Protocols

The data presented above are derived from numerous clinical trials. The methodologies of three landmark randomized controlled trials are detailed below.

Physicians' Health Study (PHS)

- Objective: To determine whether low-dose aspirin decreases cardiovascular mortality and if beta-carotene reduces cancer incidence.[10][11]
- Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design.[12]
- Participants: 22,071 U.S. male physicians aged 40 to 84 years.[13]
- Intervention: 325 mg of aspirin (Bufferin) taken every other day, or a placebo.[10]
 Participants were also randomized to receive beta-carotene or a placebo.[10]
- Follow-up: The aspirin component of the study had an average follow-up of 60.2 months.[11]



• Primary Endpoints: For the aspirin component, the primary endpoint was cardiovascular mortality. Secondary endpoints included myocardial infarction and stroke.[3]

Women's Health Study (WHS)

- Objective: To evaluate the effects of low-dose aspirin and vitamin E in the primary prevention of cardiovascular disease and cancer in women.
- Study Design: A randomized, double-blind, placebo-controlled trial with a 2x2 factorial design.[14]
- Participants: 39,876 female health professionals aged 45 years and older with no history of cardiovascular disease or cancer.[14][15]
- Intervention: 100 mg of aspirin on alternate days, or a placebo.[15] Participants were also randomized to receive vitamin E or a placebo.[15]
- Follow-up: The mean follow-up period was 10.1 years.[15]
- Primary Endpoints: A composite endpoint of nonfatal myocardial infarction, nonfatal stroke, and cardiovascular death.[15]

ASPirin in Reducing Events in the Elderly (ASPREE) Trial

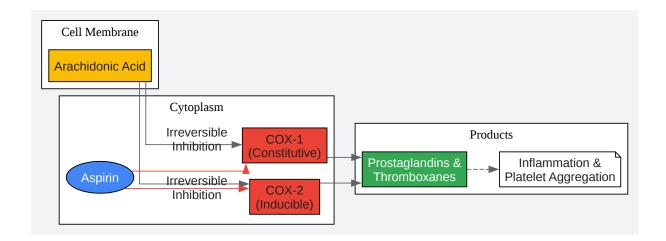
- Objective: To determine if daily low-dose aspirin extends disability-free survival in healthy older adults.[16]
- Study Design: A randomized, double-blind, placebo-controlled primary prevention trial.[16]
 [17]
- Participants: 19,114 individuals aged 70 years or older (or ≥65 for U.S. minorities) without cardiovascular disease, dementia, or significant physical disability at enrollment.[16]
- Intervention: 100 mg of enteric-coated aspirin daily, or a placebo.[17]
- Follow-up: The median follow-up was 4.7 years.[16]



 Primary Endpoint: A composite of all-cause mortality, incident dementia, and persistent physical disability.[17]

Mandatory Visualization Signaling Pathways and Experimental Workflows

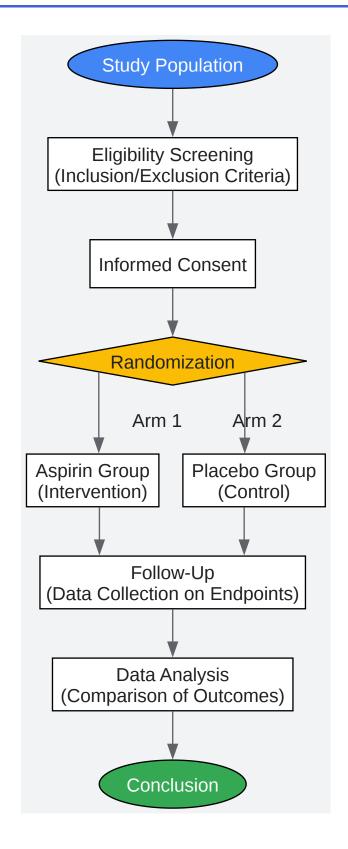
The following diagrams illustrate the primary mechanism of action of aspirin and a typical workflow for a randomized controlled trial.



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Caption: Aspirin's primary mechanism of action.





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Caption: A typical workflow for a randomized controlled trial.



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